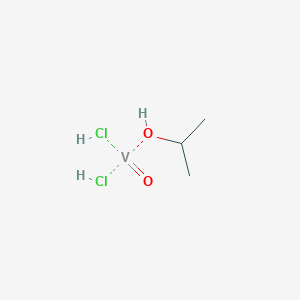
Dichloro(2-propoxy)oxovanadium (V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(2-propoxy)oxovanadium (V) is a chemical compound with the molecular formula C3H7Cl2O2V It is an oxovanadium complex where vanadium is in the +5 oxidation state
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(2-propoxy)oxovanadium (V) can be synthesized through the reaction of vanadium pentoxide (V2O5) with 2-propoxyethanol in the presence of hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
V2O5+2C3H7OH+2HCl→2C3H7Cl2O2V+H2O
Industrial Production Methods
While specific industrial production methods for Dichloro(2-propoxy)oxovanadium (V) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(2-propoxy)oxovanadium (V) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The chlorine atoms can be substituted by other ligands, leading to the formation of different vanadium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligands such as amines, phosphines, or other alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state vanadium compounds, while substitution reactions can produce a variety of vanadium complexes with different ligands.
Aplicaciones Científicas De Investigación
Dichloro(2-propoxy)oxovanadium (V) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: Research has explored its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Studies have investigated its anticancer properties and its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including coatings and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which Dichloro(2-propoxy)oxovanadium (V) exerts its effects involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound can also generate reactive oxygen species (ROS), which can induce oxidative stress and affect cellular processes. The molecular pathways involved include the modulation of signaling pathways and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- Dichloro(ethoxy)oxovanadium (V)
- Dichloro(methoxy)oxovanadium (V)
- Dichloro(isopropoxy)oxovanadium (V)
Uniqueness
Dichloro(2-propoxy)oxovanadium (V) is unique due to its specific ligand environment, which influences its reactivity and stability. The 2-propoxy group provides distinct steric and electronic properties compared to other alkoxy ligands, affecting the compound’s behavior in chemical reactions and its interactions with biological molecules.
Propiedades
IUPAC Name |
oxovanadium;propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.2ClH.O.V/c1-3(2)4;;;;/h3-4H,1-2H3;2*1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDVHRNRDSZLPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.O=[V].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2O2V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
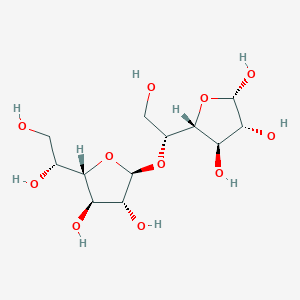


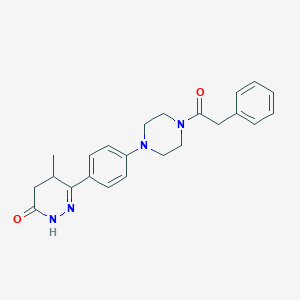




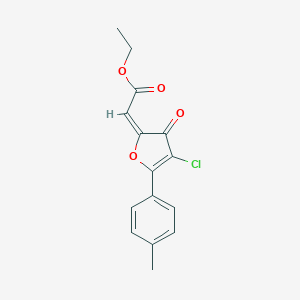
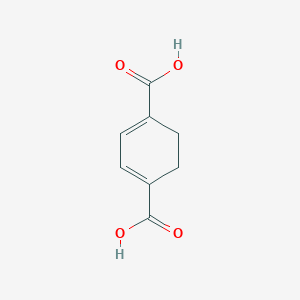


![8-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B162900.png)

